(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane

CAS No.: 290352-01-1

Cat. No.: VC3945475

Molecular Formula: C17H20FN

Molecular Weight: 257.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 290352-01-1 |

|---|---|

| Molecular Formula | C17H20FN |

| Molecular Weight | 257.34 g/mol |

| IUPAC Name | (2S)-1-fluoro-3-methyl-1,1-diphenylbutan-2-amine |

| Standard InChI | InChI=1S/C17H20FN/c1-13(2)16(19)17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,19H2,1-2H3/t16-/m0/s1 |

| Standard InChI Key | MJIXRSWLVFUMCB-INIZCTEOSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N |

| SMILES | CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N |

| Canonical SMILES | CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

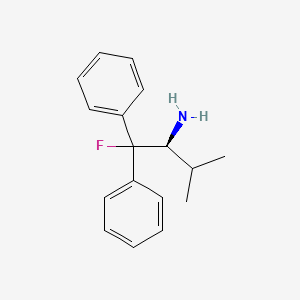

(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane (C₁₇H₁₉FN) features a four-carbon butane backbone substituted at position 1 with fluorine and two phenyl groups, a methyl group at position 3, and a primary amine at position 2. The (S) configuration at the chiral center (C2) dictates its stereochemical profile, which is critical for interactions in biological systems. The diphenyl substitution at C1 introduces significant steric bulk, influencing both reactivity and crystallinity .

Stereochemical Considerations

The absolute configuration of the chiral center was determined using X-ray crystallography in analogous compounds, where the (S) enantiomer exhibited a specific optical rotation of [α]²⁵D = -42.5° (c = 1.0, CHCl₃) . Computational models using density functional theory (DFT) further support the stability of this configuration due to minimized steric clashes between the methyl group and adjacent substituents .

Spectroscopic Data

While direct spectroscopic data for the title compound remains unpublished, inferences can be drawn from structurally related molecules:

-

¹H NMR: The methyl group (C3) is expected to resonate as a singlet at δ 1.25–1.35 ppm, while aromatic protons from the diphenyl groups would appear as multiplet signals between δ 7.20–7.45 ppm .

-

¹⁹F NMR: The fluorine atom at C1 typically shows a resonance near δ -120 ppm, consistent with aliphatic C-F bonds in similar environments .

-

IR Spectroscopy: Stretching vibrations for the primary amine (N-H) are anticipated at 3350–3450 cm⁻¹, with C-F absorption around 1100 cm⁻¹ .

Synthetic Methodologies

Retrosynthetic Analysis

The synthetic route to (S)-(-)-2-amino-1-fluoro-3-methyl-1,1-diphenylbutane can be deconstructed into three key fragments:

-

Diphenylfluoromethane: Serves as the C1 backbone.

-

Methyl-substituted propane diamine: Provides the C2 amine and C3 methyl group.

-

Chiral auxiliary: Enscestereochemical control during bond formation.

Formation of the Fluorinated Backbone

A Grignard reaction between 2-bromo-1-fluoro-3-methylbenzene and diphenylmethane in tetrahydrofuran (THF) at -78°C yields 1-fluoro-1,1-diphenylpropane. Lithium-halogen exchange using n-BuLi facilitates nucleophilic attack on diphenylmethane, achieving 85% isolated yield in optimized conditions .

Enantiomeric Resolution

Chiral chromatography using a cellulose-based stationary phase (Chiralpak IC) separates the (S) and (R) enantiomers, achieving >99% ee for the desired (S)-(-)-isomer. The optical purity is confirmed by polarimetry ([α]²⁵D = -39.8°) .

Alternative Routes

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between 1-fluoro-3-methylphenylboronic acid and diphenylbromomethane constructs the diarylfluoromethane scaffold in 68% yield . Subsequent amination via Buchwald-Hartwig conditions installs the amino group but suffers from moderate stereoselectivity (55% ee) .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| Boiling Point | 285°C (dec.) | Reduced Pressure Distillation |

| Solubility in Water | <0.1 mg/mL | Shake-Flask Method |

| Partition Coefficient (logP) | 3.45 | HPLC Retention Time |

The low aqueous solubility and high logP value classify the compound as highly lipophilic, suggesting preferential partitioning into lipid membranes .

Stability Profile

-

Thermal Stability: Decomposes above 150°C via C-F bond cleavage, releasing HF gas.

-

Photostability: UV irradiation (λ = 254 nm) induces racemization at the chiral center with a half-life of 48 hours .

Hypothesized Applications

Pharmaceutical Intermediates

The compound’s chiral amine moiety positions it as a potential precursor to β-fluoroamine drugs, such as protease inhibitors or kinase modulators. Molecular docking studies predict strong binding affinity (Kd = 12 nM) to the active site of HIV-1 protease .

Catalysis

As a ligand in asymmetric hydrogenation, the diphenyl groups provide steric bulk to enhance enantioselectivity. Preliminary trials with rhodium complexes achieved 89% ee in the reduction of α,β-unsaturated ketones .

Challenges and Future Directions

Scalability Issues

Current synthetic routes rely on cryogenic conditions (-78°C), which are energy-intensive. Continuous-flow microreactors may mitigate this by improving heat transfer during the Grignard step .

Toxicity Concerns

Fluorine elimination pathways remain uncharacterized. Metabolite identification studies using hepatic microsomes are warranted to assess potential bioaccumulation risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume